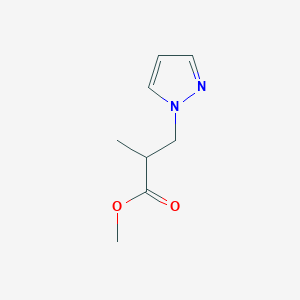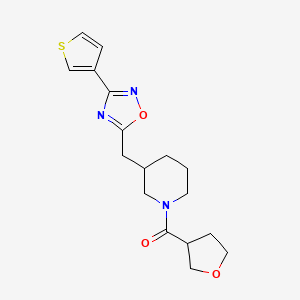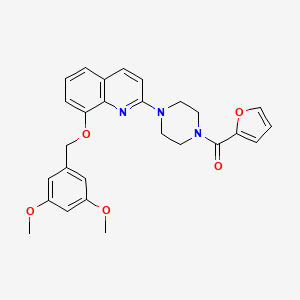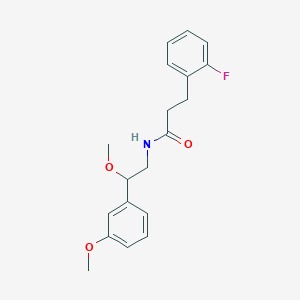
methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate is a compound that is part of a broader class of chemicals known as pyrazole derivatives. These compounds are characterized by the presence of a pyrazole ring, which is a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are of significant interest in the field of organic chemistry due to their diverse range of biological activities and their utility in the synthesis of various heterocyclic systems .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, the direct synthesis of substituted pyrazoles can be accomplished through a 3+2 annulation method, as described in the synthesis of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Additionally, multifunctional compounds such as methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate serve as versatile synthons for the preparation of polysubstituted heterocyclic systems, including pyrazoles . The synthesis of mononuclear complexes with pyrazole derivatives further illustrates the versatility of these compounds in forming various crystalline architectures .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques such as single crystal X-ray diffraction, which confirms the 3D molecular structure of these compounds . The crystal structure analysis often reveals interesting features such as intermolecular hydrogen bonds and π-π stacking interactions, which contribute to the stability of the crystalline form . Additionally, the molecular structure and electronic properties can be investigated using density functional theory (DFT) calculations, which provide insights into the HOMO-LUMO interactions and other theoretical parameters .
Chemical Reactions Analysis
Pyrazole derivatives participate in a variety of chemical reactions. For example, they can undergo cyclocondensation reactions to form new heterocyclic compounds . They can also react with other reagents to form complex structures, such as the condensation of 3-methylthio-1,2-dithiolylium salts with 4-hydroxy-3H-pyran-2,6-dione to yield propanones . The reactivity of these compounds makes them valuable intermediates in the synthesis of a wide range of chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by a combination of spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis . These methods provide detailed information about the molecular composition and structure of the compounds. The photoluminescent properties of some pyrazole derivatives have also been studied, revealing their potential applications in materials science . Additionally, the biological importance of these compounds can be explored through molecular docking studies, which indicate their potential as drug-like molecules .
Scientific Research Applications
Corrosion Inhibition
Methyl 2-methyl-3-(1H-pyrazol-1-yl)propanoate derivatives have been studied for their effectiveness as corrosion inhibitors. In a study by Missoum et al. (2013), derivatives BT36 and BT43 showed significant inhibition of corrosion of C38 steel in hydrochloric acid solutions, with BT43 offering over 95% protection at low concentrations. These findings are important in the field of industrial chemistry and materials engineering (Missoum et al., 2013).
Synthesis from Renewable Sources
A study by Flores et al. (2014) demonstrated the heterocyclization of this compound derivatives into isoxazole and pyrazole derivatives from renewable levulinic acid. This research contributes to sustainable chemistry by utilizing renewable sources for chemical synthesis (Flores et al., 2014).
Catalytic Properties
Boussalah et al. (2009) reported on the synthesis and catalytic properties of several pyrazole-based ligands, including this compound derivatives. These compounds were examined for their ability to catalyze the oxidation of catechol to quinone, highlighting their potential in catalysis (Boussalah et al., 2009).
Crystal Structure Analysis
Research in crystallography has also been conducted on this compound derivatives. Kumarasinghe et al. (2009) synthesized and analyzed the crystal structures of related compounds, providing valuable insights into their molecular arrangement and interactions (Kumarasinghe et al., 2009).
Synthesis and Bioactivity
Titi et al. (2020) explored the synthesis of pyrazole derivatives, including this compound, and evaluated their antitumor, antifungal, and antibacterial activities. This research is significant for the development of new pharmacological agents (Titi et al., 2020).
Safety and Hazards
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. Based on its structure, it’s plausible that it could interact with various enzymes or receptors in the body, leading to changes in cellular function .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
properties
IUPAC Name |
methyl 2-methyl-3-pyrazol-1-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(8(11)12-2)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZAQNPYNRRIGDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-chloro-N-[(3-chlorophenyl)methyl]-N-methylacetamide](/img/structure/B3001647.png)
![2-(4-Methoxyphenyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B3001648.png)

![Methyl 5-(aminocarbonyl)-2-[(cyanoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B3001654.png)
![[(1R,6R)-6-(trifluoromethyl)cyclohex-3-en-1-yl]methanamine hydrochloride](/img/structure/B3001655.png)

![2-Chloro-5-((2-methoxyphenyl)sulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3001657.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B3001659.png)
![(1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B3001660.png)